
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPM belongs to the class of morpholine derivatives, which have been extensively studied for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine is not fully understood. However, it is believed to act as an agonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. This compound has also been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. This compound also exhibits a low potential for abuse and dependence, making it a promising candidate for the treatment of chronic pain. However, this compound has some limitations, including its poor solubility and stability, which may affect its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the research on 2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine. One potential area of research is to optimize the synthesis of this compound to improve its yield and purity. Another area of research is to investigate the potential of this compound as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has several advantages over other opioid analgesics, including its high potency and selectivity for the mu-opioid receptor. However, this compound has some limitations, including its poor solubility and stability. Further research is needed to optimize the synthesis of this compound, elucidate its mechanism of action, and investigate its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-propoxybenzoyl chloride to form 4-(2-propoxybenzoyl)-4-fluoroaniline. The intermediate is then reacted with morpholine in the presence of a base to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-(4-fluorophenyl)-4-(2-propoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. This compound has also been investigated for its potential as a PET imaging agent for the detection of β-amyloid plaques in Alzheimer's disease.
properties
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-2-12-24-18-6-4-3-5-17(18)20(23)22-11-13-25-19(14-22)15-7-9-16(21)10-8-15/h3-10,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNXLNPWPRZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

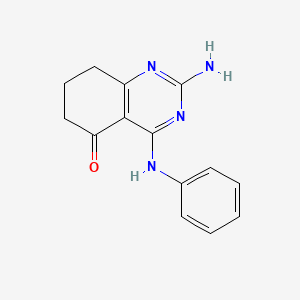
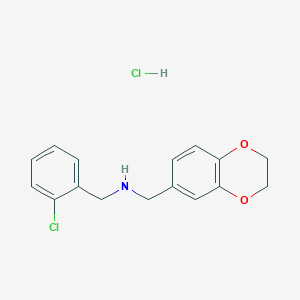
![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
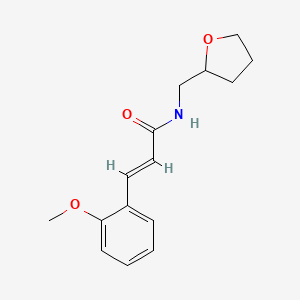
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
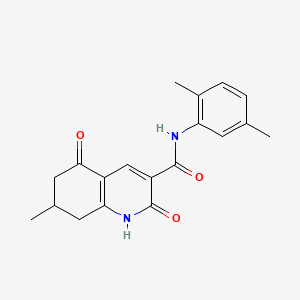
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
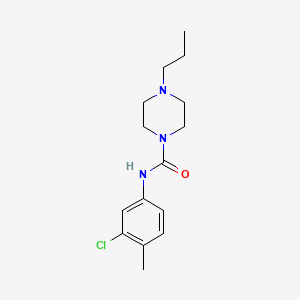
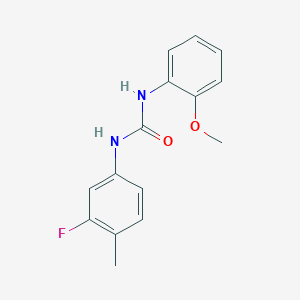
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)